5-Phenyl-2-m-tolyl-pyrazolo[1,5-a]pyrimidin-7-ol
説明
特性
IUPAC Name |
2-(3-methylphenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O/c1-13-6-5-9-15(10-13)17-11-18-20-16(12-19(23)22(18)21-17)14-7-3-2-4-8-14/h2-12,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOMASSGDPULJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC3=NC(=CC(=O)N3N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322616 | |
| Record name | 2-(3-methylphenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665399 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
331422-45-8 | |
| Record name | 2-(3-methylphenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-m-tolyl-pyrazolo[1,5-a]pyrimidin-7-ol typically involves the condensation of appropriate aminopyrazoles with β-dicarbonyl compounds. The reaction proceeds via an addition–elimination mechanism (aza-Michael type), where the NH₂-group of the starting aminopyrazole bonds with the Cβ of the β-dicarbonyl compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
化学反応の分析
Types of Reactions
5-Phenyl-2-m-tolyl-pyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine core .
科学的研究の応用
Antimycobacterial Activity
One of the prominent applications of pyrazolo[1,5-a]pyrimidines, including 5-Phenyl-2-m-tolyl-pyrazolo[1,5-a]pyrimidin-7-ol, is their potential as antimycobacterial agents . Research has demonstrated that certain derivatives exhibit potent inhibitory effects against Mycobacterium tuberculosis (M.tb), the bacterium responsible for tuberculosis. These compounds act as inhibitors of mycobacterial ATP synthase, crucial for ATP production in bacteria.
Key Findings:
- Structure–Activity Relationship (SAR) studies indicate that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold can enhance antimycobacterial activity.
- Compounds with 3-(4-fluoro)phenyl groups and varied 5-substituents showed significant in vitro growth inhibition of M.tb with minimal toxicity to human cells .
Antitumor Potential
The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its anticancer properties . Several studies have highlighted its ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific kinases involved in tumor growth.
Notable Applications:
- Research indicates that derivatives of this compound can act as selective protein inhibitors and have shown efficacy against different cancer cell lines .
- The compound's structural versatility allows for the design of targeted therapies that can minimize side effects compared to conventional chemotherapeutics.
Antiviral Activity
Another area of interest is the antiviral activity of pyrazolo[1,5-a]pyrimidine derivatives. Some studies suggest that these compounds may inhibit viral replication and could be developed into antiviral therapeutics.
Case Studies:
- Certain derivatives have been reported to exhibit activity against RNA viruses, indicating potential applications in treating viral infections .
Enzyme Inhibition
Pyrazolo[1,5-a]pyrimidines are also explored for their ability to inhibit various enzymes involved in disease processes. This includes cyclin-dependent kinases (CDKs) and other critical pathways in cellular signaling.
Implications:
- By inhibiting these enzymes, these compounds may help regulate cell cycle progression and offer therapeutic benefits in diseases characterized by uncontrolled cell division .
Summary Table of Applications
作用機序
The mechanism of action of 5-Phenyl-2-m-tolyl-pyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can disrupt various biological processes, making it a potential candidate for drug development .
類似化合物との比較
Pyrazolo[1,5-a]pyrimidine Derivatives
- 5-(p-Tolyl)pyrazolo[1,5-a]pyrimidin-7-ol () : Substituted with para-tolyl (4-methylphenyl) at position 5, this analog demonstrates higher reactivity in propargylation reactions compared to meta-substituted derivatives. Its triazole-bridged glycosides exhibit anticancer activity .
- 5-(4-Isopropylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol () : The bulky isopropyl group reduces synthetic yield (65%) compared to smaller substituents, highlighting steric effects on reaction efficiency .
- 7-Trifluoromethyl Derivatives () : Substitution with electron-withdrawing groups like -CF₃ at position 7 enhances metabolic stability and binding affinity in antimicrobial and antimalarial applications .
Triazolo[1,5-a]pyrimidine Derivatives
- 5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol () : Replacing the pyrazole ring with a triazole moiety alters electronic properties, leading to anticonvulsant activity in alkylated derivatives (e.g., 7-ethoxy variants) .
- 7-Chloro-5-phenyl-triazolo[1,5-a]pyrimidine () : Chlorination at position 7 improves lipophilicity, enhancing anti-tubercular potency (IC₅₀: 0.8 μM) .
Substituent Effects on Properties and Reactivity
Table 1: Key Substituents and Their Impact
生物活性
5-Phenyl-2-m-tolyl-pyrazolo[1,5-a]pyrimidin-7-ol is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzymatic inhibition potential, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The molecular formula of 5-Phenyl-2-m-tolyl-pyrazolo[1,5-a]pyrimidin-7-ol is CHNO. This compound features a pyrazolo-pyrimidine core structure that is known for its ability to mimic biogenic purines, making it a promising candidate for drug development.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 273.31 g/mol |
| CAS Number | 90019-55-9 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. In vitro assays have been conducted to evaluate the cytotoxic effects of various synthesized compounds against different cancer cell lines.
Case Study: Anticancer Screening
In a study evaluating a library of pyrazolo[1,5-a]pyrimidin-7-ols, including 5-Phenyl-2-m-tolyl-pyrazolo[1,5-a]pyrimidin-7-ol, the MTT assay was utilized to assess cell viability in human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that while some derivatives exhibited significant growth inhibition, 5-Phenyl-2-m-tolyl-pyrazolo[1,5-a]pyrimidin-7-ol did not show notable anticancer activity compared to established controls like YM155 and menadione .
Enzymatic Inhibition
Pyrazolo[1,5-a]pyrimidines have also been investigated for their ability to inhibit various enzymes relevant in cancer and inflammatory pathways. The structural similarity to purines allows these compounds to interact with enzymes such as Bruton's tyrosine kinase (BTK), which is crucial in B-cell signaling.
Table 2: Enzymatic Inhibition Studies
| Enzyme | Compound Tested | IC Value (µM) |
|---|---|---|
| Bruton's Tyrosine Kinase | 5-Phenyl-2-m-tolyl-pyrazolo[1,5-a]pyrimidin-7-ol | Not specified |
| Other Pyrazolo Derivatives | Various derivatives | Ranges from 10 to >100 |
Other Pharmacological Effects
In addition to anticancer properties and enzyme inhibition, pyrazolo[1,5-a]pyrimidines have been reported to possess anti-inflammatory and antiviral activities. For instance, certain derivatives have shown efficacy against influenza viruses in vitro .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[1,5-a]pyrimidines is often influenced by substituents on the aromatic rings. Variations in these substituents can enhance or diminish activity against specific targets. For example:
Table 3: Structure-Activity Relationships
| Substituent | Effect on Activity |
|---|---|
| Methyl Group | Increased solubility and bioavailability |
| Halogen Substituents | Enhanced binding affinity to target enzymes |
| Alkyl Groups | Variable effects depending on size and position |
Q & A
Synthesis Optimization
Q: What are the key considerations for optimizing the synthesis of 5-Phenyl-2-m-tolyl-pyrazolo[1,5-a]pyrimidin-7-ol? A:
- Reaction Conditions: Use equimolar ratios of precursors (e.g., 1,1,1-trifluoro-4-methoxy-4-(4-tolyl)-but-3-en-2-one and 5-methyl-3-amino-1H-pyrazole) in acetic acid under reflux for ~16 hours .
- Purification: Recrystallization from hexane yields high-purity crystals suitable for X-ray analysis. Slow evaporation at room temperature minimizes defects .
- Yield Improvement: Optimize solvent polarity and reaction time. For example, chloroform extraction and magnesium sulfate drying enhance recovery (~79% yield) .
Structural Confirmation
Q: How can researchers confirm the molecular structure of this compound? A:
- X-ray Crystallography: Resolve planarity of the pyrazolo[1,5-a]pyrimidine core (max deviation: 0.014 Å) and dihedral angles (e.g., 14.1° between 4-tolyl and core ring) .
- Spectroscopy: Use / NMR to identify substituent environments (e.g., methyl groups at δ ~2.35 ppm) .
- HRMS/Elemental Analysis: Confirm molecular formula (e.g., CHFN) with HRMS (e.g., [M+H] calcd: 254.1042) and C/H/N ratios .
Biological Activity Evaluation
Q: What methodologies assess the biological potential of this compound? A:
- Enzyme Inhibition Assays: Test cAMP phosphodiesterase or xanthine oxidase inhibition using fluorogenic substrates .
- Cell-Based Models: Evaluate cytotoxicity (e.g., IC) in cancer cell lines or antimicrobial activity via broth microdilution .
- In Vivo Studies: Use rodent models for pharmacokinetics (e.g., bioavailability, half-life) and efficacy in disease models .
Data Contradiction Analysis
Q: How to resolve conflicting bioactivity data across studies? A:
- Orthogonal Assays: Cross-validate using biochemical (e.g., enzyme kinetics) and cellular assays (e.g., luciferase reporters) .
- Structural Analysis: Compare substituent effects (e.g., trifluoromethyl vs. propyl groups) on activity via SAR studies .
- Computational Modeling: Perform molecular docking to predict binding modes and identify false positives/negatives .
Crystallography Insights
Q: What structural insights does crystallography provide? A:
- Planarity: The fused pyrazolo-pyrimidine ring is nearly planar, favoring π-π stacking in protein binding .
- Substituent Orientation: Dihedral angles (e.g., 14.1° for 4-tolyl) influence steric interactions and solubility .
- Packing Forces: Van der Waals interactions dominate crystal packing, critical for polymorph stability .
Derivative Design Strategies
Q: How to design derivatives for enhanced activity? A:
- Position-Specific Modifications: Introduce electron-withdrawing groups (e.g., CF) at position 7 to enhance electrophilicity .
- Heterocycle Fusion: Attach piperazine or pyridinyl groups at position 1 to improve pharmacokinetics .
- Synthetic Routes: Use Suzuki-Miyaura coupling for aryl substitutions or nucleophilic aromatic substitution for halogens .
Spectroscopic Characterization
Q: Which spectroscopic methods are critical for characterization? A:
- NMR: NMR identifies aromatic protons (δ 6.9–8.4 ppm) and methyl groups (δ 2.3–2.4 ppm). NMR confirms carbonyl (δ ~160 ppm) and CF (δ ~120 ppm) signals .
- IR Spectroscopy: Detect hydroxyl (3300–3500 cm) and C=N (1600–1650 cm) stretches .
- HRMS: Validate molecular weight (e.g., m/z 254.1039 for CHNO) .
Mechanistic Studies
Q: How to investigate the mechanism of action? A:
- Enzyme Kinetics: Measure K/V to assess competitive/non-competitive inhibition .
- Mutagenesis: Modify target enzymes (e.g., PGHS-2) to identify binding residues .
- Fluorescence Polarization: Quantify ligand-protein binding affinity .
Thermodynamic Properties
Q: How to determine solubility and stability? A:
- DSC/TGA: Measure melting points (e.g., ~257–259°C) and thermal degradation profiles .
- Solubility Screening: Test in DMSO, ethanol, and aqueous buffers (e.g., PBS) .
- HPLC Purity: Use C18 columns with UV detection (λ = 254 nm) .
SAR Analysis
Q: How to conduct structure-activity relationship (SAR) studies? A:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
